molecular formula C12H14N2O2 B1655407 N-(3-acetamido-4-ethenylphenyl)acetamide CAS No. 35867-54-0

N-(3-acetamido-4-ethenylphenyl)acetamide

Cat. No.: B1655407
CAS No.: 35867-54-0
M. Wt: 218.25 g/mol
InChI Key: GXQVSUPPWVZUQM-UHFFFAOYSA-N
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Description

N-(3-Acetamido-4-ethenylphenyl)acetamide is a substituted acetamide derivative featuring an acetamido group at the 3-position and an ethenyl (vinyl) group at the 4-position of the phenyl ring. The ethenyl group may confer unique stereoelectronic properties, influencing molecular rigidity and interaction with biological targets .

Properties

CAS No.

35867-54-0

Molecular Formula

C12H14N2O2

Molecular Weight

218.25 g/mol

IUPAC Name

N-(3-acetamido-4-ethenylphenyl)acetamide

InChI

InChI=1S/C12H14N2O2/c1-4-10-5-6-11(13-8(2)15)7-12(10)14-9(3)16/h4-7H,1H2,2-3H3,(H,13,15)(H,14,16)

InChI Key

GXQVSUPPWVZUQM-UHFFFAOYSA-N

SMILES

CC(=O)NC1=CC(=C(C=C1)C=C)NC(=O)C

Canonical SMILES

CC(=O)NC1=CC(=C(C=C1)C=C)NC(=O)C

Origin of Product

United States

Preparation Methods

The synthesis of Acetamide, N,N’-(4-ethenyl-1,3-phenylene)bis- can be achieved through several methods. One common approach involves the reaction of substituted aryl or heteryl amines with alkyl cyanoacetates under different reaction conditions . This method is versatile and economical, allowing for the production of cyanoacetamide derivatives. The reaction can be carried out without solvents at room temperature or with stirring at elevated temperatures . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Acetamide, N,N’-(4-ethenyl-1,3-phenylene)bis- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include hydrazonoyl chloride, triethylamine, and methyl cyanoacetate . The major products formed from these reactions are often heterocyclic compounds, which are of significant interest in medicinal chemistry and other fields .

Scientific Research Applications

Acetamide, N,N’-(4-ethenyl-1,3-phenylene)bis- has a wide range of scientific research applications. It is used in the synthesis of biologically active compounds, particularly in the formation of novel heterocyclic moieties . These compounds have diverse biological activities and are of interest to biochemists and medicinal chemists. Additionally, this compound is utilized in the development of new chemotherapeutic agents and other pharmaceutical applications .

Mechanism of Action

The mechanism of action of Acetamide, N,N’-(4-ethenyl-1,3-phenylene)bis- involves its interaction with molecular targets and pathways in biological systems. The compound’s active hydrogen atoms participate in various condensation and substitution reactions, enabling the formation of complex heterocyclic structures . These interactions are crucial for its biological activity and therapeutic potential.

Comparison with Similar Compounds

Analgesic and Anti-Hypernociceptive Agents

Substituents such as sulfonamide and piperazine groups enhance activity in this category:

  • N-[4-[(4-Methyl-1-piperazinyl)sulfonyl]phenyl]acetamide (35) : Exhibited analgesic activity comparable to paracetamol .
  • N-(4-(N,N-Diethylsulfamoyl)phenyl)acetamide (36) and N-(4-(Piperazin-1-ylsulfonyl)phenyl)acetamide (37): Demonstrated anti-hypernociceptive effects in inflammatory pain models .

Key Structural Feature : Sulfonamide-linked bulky substituents improve binding to pain-associated receptors.

Anticancer Agents

Quinazoline-sulfonyl acetamides show marked cytotoxicity:

  • N-(4-Methoxyphenyl)-2-(4-Pyrrolidin-1-ylquinazoline-2-sulfonyl)acetamide (38) : Active against HCT-1 (colon), SF268 (CNS), and MCF-7 (breast) cancer cell lines .
  • N-(2-Methoxyphenyl)-2-(4-Piperidin-1-ylquinazoline-2-sulfonyl)acetamide (39) : Broad-spectrum activity across multiple cell lines .

Key Structural Feature : Quinazoline moieties enhance DNA intercalation or kinase inhibition.

Antimicrobial and Antifungal Agents

Benzothiazole-sulfonyl derivatives are prominent here:

  • 2-(4-(Benzo[d]thiazol-5-ylsulfonyl)piperazin-1-yl)-N-(3,5-difluorophenyl)acetamide (47) : Active against gram-positive bacteria (e.g., Staphylococcus aureus) .
  • 2-(4-(Benzo[d]thiazol-5-ylsulfonyl)piperazin-1-yl)-N-(thiazol-2-yl)acetamide (49) : Effective against fungal pathogens like Candida albicans .

Key Structural Feature : Benzothiazole groups disrupt microbial membrane integrity or enzyme function.

Enzyme Inhibitors

Acetamides with heterocyclic substituents target neurological enzymes:

  • N-[5-(Acetyloxy)-2-(4-chlorophenyl)-4-oxo-4,5-dihydropyrazolo[1,5-a]quinoxalin-7-yl]acetamide: Selective MAO-A inhibitor (IC50 = 0.028 µM), 50-fold selectivity over MAO-B .
  • Safinamide : MAO-B inhibitor used in Parkinson’s disease .

Key Structural Feature: Chlorophenyl and pyrazoloquinoxaline groups optimize enzyme active-site interactions.

FPR (Formyl Peptide Receptor) Agonists

Pyridazinone-linked acetamides modulate immune responses:

  • N-(4-Bromophenyl)-2-[5-(4-Methoxybenzyl)-3-methyl-6-oxo-6H-pyridazin-1-yl]acetamide : Potent FPR2 agonist, inducing calcium mobilization in neutrophils .

Key Structural Feature: Pyridazinone cores enable receptor-specific activation.

Structural and Electronic Comparisons

Substituent Effects on Bioactivity

Substituent Position/Type Observed Impact on Activity Example Compounds
3-Acetamido + 4-Ethenyl Hypothesized to enhance rigidity and π-π stacking (target compound) N/A
4-Sulfonamide + Piperazine Improved analgesic efficacy 35, 36, 37
Quinazoline-Sulfonyl Broad-spectrum anticancer activity 38, 39, 40
Benzothiazole-Sulfonyl Antimicrobial and antifungal potency 47, 49
Chlorophenyl + Pyrazoloquinoxaline MAO-A/B selectivity MAO-A inhibitor

Physicochemical Properties

  • N-(3-Acetamido-4-Ethenylphenyl)Acetamide : Predicted logP ≈ 1.5–2.0 (moderate lipophilicity due to ethenyl and acetamido groups).
  • N-(4-Methoxyphenyl)acetamide analogs : Higher solubility (logP ≈ 1.0) due to methoxy groups .
  • Sulfonamide derivatives : Increased polarity (logP ≈ 0.5–1.2) enhancing aqueous solubility .

Research Findings and Data Tables

Table 1: Pharmacological Activities of Selected Acetamides

Compound ID/Name Biological Activity Potency (IC50/EC50) Cell Line/Model Reference
35 Analgesic Comparable to paracetamol Inflammatory pain
38 Anticancer GI50 < 10 µM HCT-1, MCF-7
47 Anti-Gram-positive MIC = 8 µg/mL S. aureus
MAO-A inhibitor MAO-A inhibition 0.028 µM Enzyme assay
FPR2 agonist Calcium mobilization EC50 = 12 nM Human neutrophils

Table 2: Structural Features vs. Target Selectivity

Feature Target Selectivity Rationale
Quinazoline-sulfonyl Cancer cell kinases Interference with ATP-binding domains
Benzothiazole-sulfonyl Microbial membranes Disruption of lipid bilayers
Pyridazinone FPR2 receptor Allosteric modulation of G-protein coupling
3-Acetamido + 4-Ethenyl (hypothetical) Undetermined Potential for dual activity via π-π interactions

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